2-Chloropropan-1-ol

説明

2-Chloro-1-propanol, also known as propylene chlorohydrin, belongs to the class of organic compounds known as chlorohydrins. These are alcohols substituted by a chlorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups. 2-Chloro-1-propanol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-chloro-1-propanol is primarily located in the cytoplasm.

Propylene Chlorohydrin is an organochlorine compound mainly used as a chemical intermediate for the manufacture of propylene oxide.

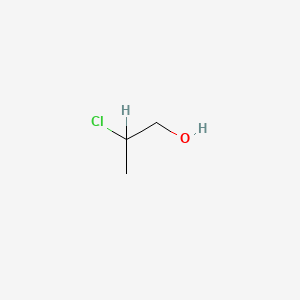

Structure

3D Structure

特性

IUPAC Name |

2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052541 | |

| Record name | 2-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1-propanol is a clear colorless liquid with a pleasant odor. (NTP, 1992), Colorless liquid with a pleasant odor; [Merck Index], Solid | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271 to 273 °F at 760 mmHg (NTP, 1992), 133-134 °C, 133.50 °C. @ 760.00 mm Hg | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

125 °F (NTP, 1992), 51.6 °C, 125 °F (52 °C) (CLOSED CUP) | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble (NTP, 1992), SOL IN WATER, ALCOHOL, SOL IN ETHER, ETHANOL | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (AIR= 1) | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.25 [mmHg], 5.25 mm Hg @ 20 °C | |

| Record name | 2-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

78-89-7, 19210-21-0 | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2919 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene chlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3398732C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 2-Chloro-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropan-1-ol, a halogenated alcohol, is a versatile bifunctional molecule of significant interest in organic synthesis and as an intermediate in the chemical industry. Possessing both a nucleophilic hydroxyl group and an electrophilic carbon center attached to a chlorine atom, it serves as a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its chirality, with a stereocenter at the second carbon, further enhances its utility in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a faint, pleasant odor.[1][2] It is moderately soluble in water, a property conferred by the hydrogen-bonding capability of its hydroxyl group, and is highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[1]

Quantitative Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO | [3][4][5] |

| Molecular Weight | 94.54 g/mol | [2][4] |

| Density | 1.103 g/cm³ at 20°C | [3][6] |

| Boiling Point | 133-134 °C | [3][5] |

| Melting Point | < 25 °C | [3][5] |

| Refractive Index (n_D^20) | 1.4362 | [3][5] |

| Flash Point | 125 °F (51.7 °C) | [2] |

| Vapor Pressure | 5.25 mmHg | [2] |

| pKa | 14.16 ± 0.10 (Predicted) | [3] |

Chemical Identity

| Identifier | Value | Reference(s) |

| CAS Number | 78-89-7 | [4][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Propylene chlorohydrin, 2-Chloro-1-propanol | [2][5] |

| SMILES | CC(Cl)CO | [4] |

Chemical Reactivity and Synthesis

The reactivity of this compound is characterized by the interplay of its two functional groups. The hydroxyl group can undergo typical alcohol reactions such as oxidation and esterification, while the carbon-chlorine bond is susceptible to nucleophilic substitution. A key reaction is its dehydrohalogenation under basic conditions to form propylene oxide, a valuable epoxide intermediate.[7]

Synthesis Workflow

The industrial synthesis of this compound is often achieved through the hypochlorination of propene, which yields a mixture of 1-chloro-2-propanol and this compound.[7] An alternative laboratory-scale synthesis involves the reduction of 2-chloropropanal.

Caption: Synthesis of this compound via hypochlorination of propene.

Key Reactions

Caption: Major reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Chloropropanal

This protocol describes a laboratory-scale synthesis of this compound by the reduction of 2-chloropropanal using sodium borohydride.

Materials:

-

2-Chloropropanal

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropropanal in methanol under a nitrogen atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous layer with diethyl ether.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification by Fractional Distillation

The crude product from the synthesis, which may contain the isomeric 1-chloro-2-propanol, can be purified by fractional distillation.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will enrich the more volatile component at the top of the column.

-

Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (133-134 °C). The isomer, 1-chloro-2-propanol, has a slightly lower boiling point and will distill first.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be assessed using GC-MS.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a mass selective detector.

-

Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

MSD Interface Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 30-200.

Sample Preparation:

-

Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The mass spectrum should show characteristic fragments.

-

Assess the purity by calculating the peak area percentage of this compound relative to any other observed peaks.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctionality allows for the introduction of a propanol backbone with a reactive site for further chemical modification. The chiral nature of this molecule is particularly valuable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry is crucial for therapeutic efficacy and safety. For instance, it can be a precursor in the synthesis of certain beta-blockers and other chiral drugs.

Safety and Handling

This compound is a toxic and flammable substance.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes severe eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of fire, use foam, dry powder, sand, or carbon dioxide.[3] Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with important applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis, purification, and analysis, is essential for its effective and safe utilization in research and development. The methodologies outlined in this guide provide a solid foundation for professionals working with this important building block.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. US3673264A - Method of preparing optically active propylene chlorohydrins and propylene oxides - Google Patents [patents.google.com]

- 5. Convert 2-chloropropane to propan-1-ol | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. quora.com [quora.com]

(R)-(-)-2-Chloropropan-1-ol CAS number 37493-14-4

An In-depth Technical Guide to (R)-(-)-2-Chloropropan-1-ol (CAS 37493-14-4)

Introduction

(R)-(-)-2-Chloropropan-1-ol, identified by CAS number 37493-14-4, is a chiral halogenated alcohol with significant applications in organic synthesis and industrial chemistry.[1] Its molecular formula is C3H7ClO.[2][3] This colorless liquid serves as a versatile chiral building block, or synthon, for introducing a specific stereogenic center into target molecules.[1][2] Its bifunctional nature, containing both a hydroxyl group and a reactive chlorine atom, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals, where specific stereochemistry is often crucial for biological activity.[1][2][4]

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of (R)-(-)-2-Chloropropan-1-ol are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 37493-14-4[2] |

| Molecular Formula | C3H7ClO[2][] |

| Molecular Weight | 94.54 g/mol [][6] |

| IUPAC Name | (2R)-2-chloropropan-1-ol[][7] |

| InChI Key | VZIQXGLTRZLBEX-GSVOUGTGSA-N[2][] |

| Canonical SMILES | C--INVALID-LINK--CO[2] |

| Synonyms | (R)-(-)-Propylene chlorohydrin, (R)-2-Chloro-1-propanol[2][] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Clear colorless liquid[2][] |

| Boiling Point | 130 - 133.5 °C at 760 mmHg[3][] |

| Density | 1.082 - 1.09 g/cm³[3][] |

| Solubility | Soluble in water; higher solubility in organic solvents[2][3][4] |

| Flash Point | 44.4 °C[3] |

| Vapor Pressure | 3.68 mmHg at 25°C[2][3] |

| Refractive Index | 1.424[2][3] |

| pKa (Predicted) | 14.16 ± 0.10[2] |

| XLogP3-AA | 0.6[6] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (R)-(-)-2-Chloropropan-1-ol. While actual spectra can be obtained from databases such as ChemicalBook, the expected characteristics are as follows:[8]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different hydrogen environments: a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton, two distinct multiplets for the diastereotopic methylene (CH₂) protons, and a broad singlet for the hydroxyl (OH) proton. The integration ratio would be 3:1:2:1.

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals, corresponding to the three non-equivalent carbon atoms (CH₃, CH(Cl), and CH₂OH).

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will appear just below 3000 cm⁻¹, and a C-Cl stretch will be visible in the fingerprint region, typically between 600-800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

(R)-(-)-2-Chloropropan-1-ol is a key intermediate in the synthesis of complex chiral molecules.[1] Its defined stereochemistry is leveraged to produce enantiomerically pure compounds for the pharmaceutical and agricultural industries.

-

Chiral Synthon: It serves as a fundamental building block for introducing the (R)-configuration at a specific carbon center. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the primary alcohol can undergo various transformations like oxidation or etherification.[1][4]

-

Synthesis of Chiral Epoxides: Under basic conditions, the molecule can undergo intramolecular cyclization (dehydrohalogenation) to form (R)-methyloxirane (propylene oxide), a vital chiral epoxide intermediate for synthesizing more complex molecules.[1]

-

Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs). A notable example includes its application in the synthesis of beta-blockers like (S)-propranolol.[1]

Experimental Protocols

General Synthetic Strategies

Method 1: Enzymatic Resolution of Racemic 2-Chloropropan-1-ol

-

Substrate Preparation: Begin with a racemic mixture of (R,S)-2-chloropropan-1-ol.

-

Enzymatic Acetylation: In a suitable organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and a lipase enzyme (e.g., Lipase B from Candida antarctica).

-

Selective Reaction: The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-(-)-2-Chloropropan-1-ol largely unreacted.

-

Separation: The resulting mixture contains (R)-(-)-2-Chloropropan-1-ol and (S)-2-chloropropyl acetate. These can be separated using standard chromatographic techniques or distillation due to their different physical properties.

-

Hydrolysis (Optional): If needed, the separated (S)-acetate can be hydrolyzed back to the (S)-alcohol for recovery.

Method 2: Reduction of (R)-2-Chloropropanoic Acid

-

Starting Material: Obtain enantiomerically pure (R)-2-chloropropanoic acid.

-

Reduction: Dissolve the acid in a suitable anhydrous ether solvent (e.g., THF).

-

Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully quench the excess reducing agent with water and/or an acidic solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified.

Purification Protocol

The primary method for purifying crude (R)-(-)-2-Chloropropan-1-ol is fractional distillation under atmospheric or reduced pressure.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux), a condenser, and a collection flask.

-

Distillation: Heat the crude product in the distillation flask. Collect the fraction that distills at the known boiling point of the compound (130-134 °C).[3][][9]

-

Purity Analysis: Analyze the purity of the collected fraction using gas chromatography (GC) or NMR spectroscopy.

Safety and Handling

(R)-(-)-2-Chloropropan-1-ol is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3][10]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark)[7] |

| Signal Word | Danger [7][10] |

| Hazard Statements | H225/H226: Highly flammable liquid and vapor.[10] H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7][10] H319: Causes serious eye irritation.[10] R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[3] R36/37/38: Irritating to eyes, respiratory system and skin.[3] |

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[3][10] |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[11][12] |

| Handling | Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Use non-sparking tools and ground all equipment to prevent static discharge.[12] Avoid all personal contact, including inhalation.[13] |

| Storage | Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[2][12] Keep in a flammables-designated area.[] Store locked up.[11] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes.[11] Skin: Take off immediately all contaminated clothing and wash skin with plenty of water.[3][11] Inhalation: Remove person to fresh air.[11] Ingestion: Rinse mouth. Call a POISON CENTER or doctor immediately.[11] |

References

- 1. This compound | 78-89-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 6. (R)-1-Chloro-2-propanol | C3H7ClO | CID 6999046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-Chloropropan-1-ol | 37493-14-4 [sigmaaldrich.com]

- 8. (R)-(-)-2-Chloropropan-1-ol(37493-14-4) 1H NMR [m.chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. chemscene.com [chemscene.com]

- 11. airgas.com [airgas.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Chloropropan-1-ol (C₃H₇ClO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloropropan-1-ol, a versatile bifunctional molecule of significant interest in organic synthesis and industrial applications. It details the compound's physicochemical properties, synthesis, chemical reactivity, and key applications, with a focus on its role as a chiral building block.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with the molecular formula C₃H₇ClO.[1] Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, makes it a valuable intermediate.[2] The presence of a stereocenter at the second carbon means it exists as two enantiomers, (R)- and (S)-2-chloropropan-1-ol, which are crucial in asymmetric synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₇ClO | [3],[4],[5] |

| Molecular Weight | 94.54 g/mol | [3],[1] |

| IUPAC Name | This compound | [4],[1] |

| CAS Number | 78-89-7 (racemate) | [2],[6] |

| Appearance | Colorless to pale yellow liquid | [4],[1] |

| Odor | Mild, pleasant odor | [3],[1] |

| Density | 1.103 - 1.1575 g/cm³ at 20°C | [4],[5],[7] |

| Boiling Point | 131 - 134 °C (271 - 273 °F) at 760 mmHg | [4],[5],[1] |

| Melting Point | -35 °C to < 25 °C | [4],[5],[1] |

| Water Solubility | Moderately soluble / Soluble | [3],[4],[1] |

| Refractive Index | 1.4362 at 20°C | [5],[1] |

| Vapor Pressure | 3.68 - 5.25 mmHg at 25°C | [3],[1] |

| pKa | ~14.16 (Predicted) |[3],[5] |

Synthesis and Manufacturing

Several established routes exist for the synthesis of this compound. Industrially, it is often produced as part of a mixture from the hypochlorination of propylene.[5] Laboratory-scale syntheses offer more specific pathways.

-

Hypochlorination of Propylene: This industrial method involves the reaction of propylene with chlorine in the presence of water. It produces a mixture of isomers, with 1-chloro-2-propanol being the major product and this compound as a minor component (~10%), which can be separated by distillation.[5]

-

Ring-Opening of 2-Methyloxirane: The reaction of 2-methyloxirane (propylene oxide) with hydrogen chloride yields a mixture of 1-chloropropan-2-ol and this compound.[8]

-

From Allyl Alcohol: The addition of hydrochloric acid to allyl alcohol can also be used for its preparation.[5]

Chemical Reactivity and Key Reactions

The bifunctional nature of this compound dictates its reactivity. The primary alcohol can undergo oxidation, esterification, or etherification, while the secondary chloride is susceptible to nucleophilic substitution and elimination.[2]

-

Dehydrohalogenation: Under basic conditions, the molecule undergoes intramolecular cyclization (an SN2 reaction) to form methyloxirane (propylene oxide). This is a particularly powerful transformation when using enantiomerically pure starting material to produce chiral epoxides, which are valuable synthetic intermediates.[2]

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., -OR, -CN, -NHR₂, -SR) to introduce new functional groups.[2]

-

Alcohol Reactions: The primary hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters or ethers through standard protocols.[2]

Experimental Protocols

Detailed experimental protocols should be sourced from peer-reviewed literature. The following provides a generalized methodology for a key transformation.

General Protocol: Base-Mediated Synthesis of Methyloxirane

This protocol describes the dehydrohalogenation of this compound.

-

Reaction Setup: A solution of this compound is prepared in a suitable solvent (e.g., water or a water/ether mixture) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Workup and Extraction: Once the reaction is complete, the mixture is cooled to room temperature. The organic product, methyloxirane, is typically volatile and can be separated by distillation directly from the reaction mixture or by extraction into a low-boiling organic solvent like diethyl ether.

-

Purification and Analysis: The collected organic phase is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is carefully removed by distillation. The purity of the resulting methyloxirane is confirmed by GC and its structure verified by spectroscopic methods (e.g., NMR).

References

- 1. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 78-89-7 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. 1-Propanol, 2-chloro- [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. This compound | C3H7ClO | Reactory [reactory.app]

Spectroscopic Profile of 2-Chloropropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloropropan-1-ol (CAS No: 78-89-7), a vital chemical intermediate. The document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. This guide is intended to serve as a core reference for professionals in research and development.

Spectroscopic Data Summary

The following sections present the essential spectroscopic data for this compound. While mass spectrometry data is derived from experimental sources, the NMR and IR data are based on established principles and predicted values due to the absence of publicly available, tabulated experimental spectra in the searched databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

| Signal | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity |

| a | -CHH OH | 1 | ~3.7 - 3.8 | Doublet of Doublets (dd) |

| b | -CH HOH | 1 | ~3.6 - 3.7 | Doublet of Doublets (dd) |

| c | -CH (Cl)- | 1 | ~4.0 - 4.2 | Multiplet (m) |

| d | -CH ₃ | 3 | ~1.4 - 1.6 | Doublet (d) |

| e | -OH | 1 | Variable | Singlet (broad) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display three signals, one for each chemically distinct carbon atom.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-C H₂OH) | 65 - 75 |

| C2 (-C H(Cl)-) | 55 - 65 |

| C3 (-C H₃) | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 3000 - 2850 | C-H stretch | Alkane | Strong |

| 1470 - 1430 | C-H bend | Alkane | Variable |

| 1075 - 1000 | C-O stretch | Primary Alcohol | Strong |

| 800 - 600 | C-Cl stretch | Alkyl Halide | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic peak patterns for chlorine-containing fragments.[1]

Electron Ionization Mass Spectrum Data

| m/z | Proposed Fragment | Relative Intensity (%) | Notes |

| 96 | [M+2]⁺ (C₃H₇³⁷ClO) | ~3% | Isotope peak of the molecular ion |

| 94 | [M]⁺ (C₃H₇³⁵ClO) | ~10% | Molecular Ion |

| 79 | [M-CH₃]⁺ | ~2% | Loss of a methyl group |

| 63 | [C₂H₄³⁵Cl]⁺ | ~10% | |

| 59 | [C₃H₇O]⁺ | ~100% | Base Peak, loss of Cl radical |

| 45 | [C₂H₅O]⁺ | ~85% | |

| 43 | [C₃H₇]⁺ | ~45% |

Data interpreted from the NIST Mass Spectrometry Data Center spectrum for 1-Propanol, 2-chloro-.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation:

-

A sample of this compound (5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard single-pulse experiment is run. Key parameters include the spectral width, acquisition time, and a relaxation delay (e.g., 1-5 seconds).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of scratches.

-

Place one to two drops of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the "sandwich" of plates into the spectrometer's sample holder.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.

-

The sample is placed in the IR beam path.

-

The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples. The sample is vaporized in a heated inlet.

-

The gaseous molecules enter the ion source, which is under a high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for a molecule like this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-1-propanol. Due to the limited availability of public experimental spectral data, this guide utilizes predicted NMR data to facilitate the structural elucidation and characterization of this compound. The information presented herein is intended to support research, development, and quality control activities involving 2-chloro-1-propanol.

Predicted ¹H NMR Spectral Data of 2-Chloro-1-propanol

The predicted ¹H NMR spectrum of 2-chloro-1-propanol reveals distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-propanol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | 3.70 | dd | 11.5, 4.5 | -CH₂OH |

| H-1' | 3.62 | dd | 11.5, 7.0 | -CH₂OH |

| H-2 | 4.10 | m | - | -CHCl- |

| H-3 | 1.45 | d | 6.5 | -CH₃ |

| OH | (variable) | s (broad) | - | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data of 2-Chloro-1-propanol

The predicted ¹³C NMR spectrum of 2-chloro-1-propanol provides insights into the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-1-propanol

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 68.5 | -CH₂OH |

| C-2 | 59.0 | -CHCl- |

| C-3 | 22.0 | -CH₃ |

Structural Assignment and NMR Correlations

The structure of 2-chloro-1-propanol and the correlation of its atoms to the predicted NMR signals are illustrated in the following diagram.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 2-chloro-1-propanol.

Sample Preparation

-

Sample Purity: Ensure the 2-chloro-1-propanol sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O), depending on the sample's solubility.

-

Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Sample Filtration: If the sample solution contains any particulate matter, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to prevent magnetic field inhomogeneities.

-

NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument and the sample.

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which indicates a homogeneous magnetic field across the sample.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used for routine spectra.

-

Acquisition Time: Set the acquisition time to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence.

-

Pulse Angle: A 30-45 degree pulse angle is common.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate, although longer delays may be needed for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra. For the ¹H spectrum, also determine the multiplicity and coupling constants.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of 2-chloro-1-propanol. Researchers and scientists can utilize this information for compound identification, structural verification, and as a reference for further analytical studies.

The Solubility Profile of 2-Chloropropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloropropan-1-ol in water and a range of common organic solvents. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent, intermediate, or solvent.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its utility in various chemical processes, from reaction kinetics to purification and formulation. The solubility of this compound is governed by its molecular structure, which features both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar chloropropyl group. This amphiphilic nature results in a nuanced solubility profile, with significant miscibility in both polar and nonpolar environments.

The presence of the hydroxyl group facilitates strong intermolecular hydrogen bonds with polar solvents, particularly water, leading to moderate aqueous solubility.[1] Conversely, the alkyl halide component of the molecule allows for favorable van der Waals interactions with nonpolar organic solvents, contributing to its high solubility in such media.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents. Due to a lack of extensive published quantitative data for all organic solvents, qualitative descriptors are provided based on available chemical literature.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) |

| Water | H₂O | Polar Protic | 115 g/L | 25 |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble[2] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible[3] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Highly Soluble[1] | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Highly Soluble[1] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[4] | Not Specified |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble[2] | Not Specified |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of liquids in other liquids increases with temperature.[1]

-

pH: As a neutral compound, the solubility of this compound is not significantly affected by pH changes within a typical range.[1]

-

Presence of Other Solutes: The addition of salts or other organic molecules to the solvent can either increase or decrease the solubility of this compound through "salting-in" or "salting-out" effects.[1]

Experimental Protocols for Solubility Determination

The following protocols describe standard methodologies for the qualitative and quantitative determination of the solubility of a liquid analyte such as this compound.

Qualitative Solubility Assessment (Miscibility Test)

This method provides a rapid determination of whether a liquid is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Small, clear glass test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Add 1 mL of the solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

Miscible (Soluble): A single, clear, homogeneous phase is observed.

-

Partially Miscible (Partially Soluble): The solution appears cloudy or forms an emulsion that does not separate completely.

-

Immiscible (Insoluble): Two distinct layers are observed.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is a standard procedure for accurately determining the solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker bath or incubator

-

Separatory funnel

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other quantitative analytical instrumentation (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

-

Syringes and filters

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is necessary to ensure that a saturated solution is formed.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking ensures good mixing and facilitates the dissolution process.

-

-

Phase Separation:

-

After equilibration, stop the shaking and allow the mixture to stand undisturbed in the temperature-controlled bath for several hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. It is crucial to avoid disturbing the undissolved this compound layer. A syringe filter can be used to remove any suspended micro-droplets.

-

-

Analysis:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the saturated solution aliquot using a calibrated analytical method, such as gas chromatography.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, g/100 g).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a liquid compound like this compound.

Caption: Workflow for determining the solubility of a liquid analyte.

This guide provides a foundational understanding of the solubility of this compound, supported by available data and standardized experimental protocols. For applications requiring high precision, it is recommended to perform experimental verification of solubility under the specific conditions of use.

References

An In-depth Technical Guide to the Synthesis of 2-Chloropropan-1-ol from 2-Methyloxirane and Hydrogen Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-chloropropan-1-ol, a crucial building block in the pharmaceutical and chemical industries, is frequently achieved through the acid-catalyzed ring-opening of 2-methyloxirane (propylene oxide) with hydrogen chloride. This technical guide provides a comprehensive overview of this synthesis, focusing on the underlying reaction mechanism, regioselectivity, and detailed experimental protocols. Quantitative data from cited studies are summarized to illustrate the impact of various reaction parameters on yield and selectivity. Furthermore, this document presents visual diagrams of the reaction pathway and a general experimental workflow to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of a variety of pharmaceuticals and fine chemicals. Its production via the hydrochlorination of 2-methyloxirane is a common industrial method. The reaction involves the protonation of the epoxide ring followed by nucleophilic attack by the chloride ion. A key challenge in this synthesis is controlling the regioselectivity, as the reaction can yield two isomeric products: this compound and 1-chloropropan-2-ol. This guide delves into the factors influencing this selectivity and provides a framework for optimizing the synthesis of the desired isomer.

Reaction Mechanism and Regioselectivity

The reaction of 2-methyloxirane with hydrogen chloride proceeds via an acid-catalyzed nucleophilic ring-opening mechanism. The regioselectivity of this reaction is a critical aspect, as it determines the ratio of the two primary products: this compound and 1-chloropropan-2-ol.

The reaction is initiated by the protonation of the oxygen atom of the epoxide ring by hydrogen chloride, forming a protonated epoxide intermediate. This protonation enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. The subsequent nucleophilic attack by the chloride ion can proceed via two pathways, exhibiting characteristics of both SN1 and SN2 reactions.

-

SN2-like Pathway: The chloride ion can attack the less sterically hindered primary carbon (C1), leading to the formation of 1-chloropropan-2-ol . This pathway is favored under conditions that promote a bimolecular nucleophilic substitution.

-

SN1-like Pathway: Alternatively, the chloride ion can attack the more substituted secondary carbon (C2). This pathway is facilitated by the partial positive charge that develops on the more substituted carbon in the transition state, which is stabilized by the adjacent methyl group. This leads to the formation of This compound .

The predominant product is determined by a combination of electronic and steric factors, which are influenced by the reaction conditions such as the solvent and the concentration of the acid.

Caption: Reaction mechanism for the acid-catalyzed ring-opening of 2-methyloxirane.

Quantitative Data on Reaction Parameters

The yield and selectivity of the synthesis of this compound are significantly influenced by various experimental parameters. A study investigating these factors provides valuable insights for process optimization. The key findings are summarized in the tables below.

Table 1: Effect of Reaction Temperature on the Synthesis of this compound

| Temperature (°C) | Conversion of 2-Methyloxirane (%) | Selectivity for this compound (%) | Yield of this compound (%) |

| 55 | 68.45 | 42.11 | 28.82 |

| 60 | 71.23 | 43.02 | 30.64 |

| 65 | 73.98 | 43.83 | 32.43 |

| 70 | 72.15 | 41.57 | 29.99 |

Table 2: Effect of Molar Ratio of Reactants on the Synthesis of this compound

| n(2-Methyloxirane) : n(HCl) | Conversion of 2-Methyloxirane (%) | Selectivity for this compound (%) | Yield of this compound (%) |

| 1 : 1.5 | 65.89 | 40.12 | 26.43 |

| 1 : 2 | 73.98 | 43.83 | 32.43 |

| 1 : 2.5 | 70.11 | 42.56 | 29.84 |

Table 3: Effect of Reaction Time on the Synthesis of this compound

| Reaction Time (h) | Conversion of 2-Methyloxirane (%) | Selectivity for this compound (%) | Yield of this compound (%) |

| 5 | 69.87 | 41.23 | 28.80 |

| 7 | 73.98 | 43.83 | 32.43 |

| 9 | 71.05 | 42.98 | 30.54 |

Based on these orthogonal experiments, the optimal process conditions were identified as a reaction temperature of 65°C, a molar ratio of 2-methyloxirane to hydrogen chloride of 1:2 to 1:4, a dilution ratio of 2-methyloxirane to ether of 1:1, and a reaction time of 7-9 hours. Under these conditions, the conversion of 2-methyloxirane can reach 73.98%, with a selectivity for this compound of 43.83%, resulting in a yield of 32.43%.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 2-methyloxirane and hydrogen chloride, based on the optimized conditions identified in the literature.

Materials:

-

2-Methyloxirane (Propylene oxide, PO)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add a solution of 2-methyloxirane in diethyl ether (1:1 molar ratio).

-

Addition of HCl: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid to the dropping funnel. Add the hydrochloric acid dropwise to the stirred solution of 2-methyloxirane over a period of 1-2 hours, ensuring the temperature is maintained between 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 65°C and maintain this temperature for 7-9 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product, a mixture of this compound and 1-chloropropan-2-ol, can be purified by fractional distillation under reduced pressure.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods:

-